piperidin-4-yl 2,2-diphenylacetate hydrochloride
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Overview
Description
Piperidin-4-yl 2,2-diphenylacetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a piperidine ring attached to a 2,2-diphenylacetate group, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-yl 2,2-diphenylacetate hydrochloride typically involves the following steps:
Formation of Piperidin-4-yl Acetate: Piperidine is reacted with chloroacetic acid to form piperidin-4-yl acetate.
Phenyl Group Introduction: The piperidin-4-yl acetate is then reacted with benzene in the presence of a Friedel-Crafts acylation catalyst (e.g., aluminum chloride) to introduce the phenyl groups, resulting in 2,2-diphenylacetate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow processes to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl 2,2-diphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides (e.g., chlorine, bromine), strong bases (e.g., sodium hydroxide)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Alkyl halides, amides
Scientific Research Applications
Piperidin-4-yl 2,2-diphenylacetate hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as potential use in drug development for treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which piperidin-4-yl 2,2-diphenylacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Piperidin-4-yl 2,2-diphenylacetate hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives with different substituents and functional groups.
2-(Piperidin-4-yl)acetamides: Compounds with similar structures but different acyl groups.
2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Similar piperidine derivatives with different aromatic groups.
Uniqueness: this compound is unique due to its specific combination of the piperidine ring and the 2,2-diphenylacetate group, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
124065-55-0 |
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Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
piperidin-4-yl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-19(22-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18,20H,11-14H2;1H |
InChI Key |
TXKCMPWPSXHLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
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